2-(Chloromethyl)-3,4-dimethoxypyridine

Descripción

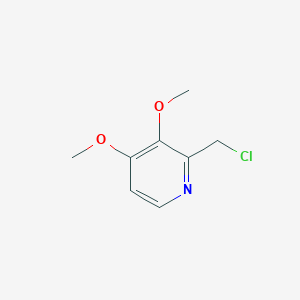

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethyl)-3,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFCXDBCXGDDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283942 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169905-10-6 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169905-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-(chloromethyl)-3,4-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for 2 Chloromethyl 3,4 Dimethoxypyridine

Established Synthetic Routes and Strategies

The industrial production of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride has been dominated by multi-step syntheses starting from accessible precursors like maltol (B134687) and its derivatives. These routes have been refined over time to improve efficiency and reduce costs.

A well-documented and widely practiced approach utilizes maltol as the foundational starting material. zebpharma.comchemicalbook.com This synthetic pathway involves a sequence of transformations to build the desired substituted pyridine (B92270) ring. A representative patented method outlines a seven-step process that begins with maltol and proceeds through methylation, ammonification, chlorination, oxidation, methoxy (B1213986) substitution, hydroxymethylation, and a final chlorination to yield the target compound. google.compatsnap.com

| Step | Reaction | Key Reagents | Intermediate Product |

| 1 | Methylation | Dimethyl phosphate, Sodium hydroxide | 3-Methoxy-2-methyl-4H-pyran-4-one |

| 2 | Ammonification | Concentrated ammonia water | 3-Methoxy-2-methyl-4(1H)-pyridone |

| 3 | Chlorination | Phosphorus oxychloride | 4-Chloro-3-methoxy-2-methylpyridine |

| 4 | Oxidation | Acetic acid, Hydrogen peroxide | 4-Chloro-3-methoxy-2-methylpyridine N-oxide |

| 5 | Methoxy Substitution | Sodium methoxide | 3,4-Dimethoxy-2-methylpyridine N-oxide |

| 6 | Hydroxymethylation | Acetic anhydride (rearrangement) | 2-(Hydroxymethyl)-3,4-dimethoxypyridine |

| 7 | Chlorination | Thionyl chloride | This compound hydrochloride |

This interactive table summarizes the key steps in the synthesis of this compound hydrochloride starting from Maltol, as described in patent literature. google.compatsnap.com

The process involves the conversion of 3-hydroxy-2-methyl-4-pyrone to 3-hydroxy-2-methyl-4-pyridone, followed by methylation, oxidation, rearrangement to the hydroxymethyl intermediate, and final chlorination. google.com This approach avoids some of the more complex steps seen in the maltol-based synthesis, such as the initial methylation of the pyrone and a separate chlorination/methoxylation sequence to install the C4-methoxy group. patsnap.com The reduction in the number of reaction steps presents a significant advantage in terms of process efficiency and waste reduction. google.com

Beyond the established industrial routes, modern organic synthesis offers a variety of methods for constructing highly substituted pyridine rings, which could be adapted for the synthesis of this compound. These methods often provide novel disconnections and milder reaction conditions.

One versatile strategy involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to form the pyridine ring. nih.gov Another approach is the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by copper(I) and a secondary amine. organic-chemistry.org The Bohlmann-Rahtz pyridine synthesis, which involves the condensation of enamines with alkynones, also remains a classic and viable method for creating polysubstituted pyridines. illinois.edu Furthermore, intramolecular inverse-electron-demand Diels–Alder reactions of 1,2,4-triazines can be employed to construct fused pyridine systems, which could be further elaborated. researchgate.net These alternative strategies highlight the broad range of synthetic tools available for accessing complex pyridine structures, offering potential for future process development.

Critical Reaction Steps and Intermediate Transformations

The success of the synthetic routes to this compound hinges on the efficiency and selectivity of several key chemical transformations. These include the introduction of the nitrogen atom into the heterocyclic ring, the precise placement of methoxy groups, and the final conversion to the chloromethyl functionality.

The transformation of a pyrone precursor into a pyridone is a critical step that establishes the core heterocyclic structure. This is typically achieved through an amination reaction where the ring oxygen of a pyran-4-one derivative is replaced by nitrogen. patsnap.comresearchgate.net In the maltol-based synthesis, 3-methoxy-2-methyl-4H-pyran-4-one is treated with concentrated ammonia water to yield 3-methoxy-2-methyl-4(1H)-pyridone. patsnap.com The mechanism generally involves a nucleophilic attack by ammonia, followed by ring-opening and subsequent intramolecular cyclization to form the pyridone ring. researchgate.net

The final step in the most common synthetic sequences is the conversion of the 2-(hydroxymethyl) group to the desired 2-(chloromethyl) functionality. This transformation is a critical activation step for subsequent reactions, such as the synthesis of pantoprazole (B1678409). chemicalbook.com

The most frequently cited method for this chloromethylation is the reaction of 2-(hydroxymethyl)-3,4-dimethoxypyridine with thionyl chloride (SOCl₂), often in a solvent like chloroform or dichloromethane. google.comprepchem.com This reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride, to furnish the final product as its hydrochloride salt. google.comprepchem.com The choice of thionyl chloride is advantageous as the byproducts are gaseous, which simplifies purification. While various reagents exist for halogenating pyridines, many are designed for direct C-H halogenation of the ring, which often requires harsh conditions or directing groups. nih.gov For the specific conversion of a side-chain alcohol, thionyl chloride provides a reliable and high-yielding method. google.com

Strategic Oxidation and Methoxy Functionalization Steps

A pivotal strategy in the synthesis of this compound hydrochloride involves the N-oxidation of a pyridine precursor to activate the ring for subsequent functionalization. One established pathway begins with maltol, which is converted through methylation, ammonification, and chlorination into 4-chloro-3-methoxy-2-picoline. google.com This intermediate then undergoes a strategic oxidation reaction.

The oxidation is typically achieved using an oxidizing agent like hydrogen peroxide in a solvent such as glacial acetic acid. google.com This step converts the pyridine nitrogen into an N-oxide, which is crucial for facilitating subsequent substitution reactions on the pyridine ring. The reaction parameters for this oxidation are carefully controlled to ensure high conversion and minimize side products. google.com

Following oxidation, the process moves to methoxy functionalization. The 4-chloro-3-methoxy-2-methylpyridine N-oxide intermediate is reacted with a methoxide source, such as sodium methoxide in methanol. This step substitutes the chloro group at the 4-position with a methoxy group, yielding 3,4-dimethoxy-2-methylpyridine N-oxide. This substitution is a critical step in establishing the final dimethoxy pattern of the target molecule.

| Step | Intermediate | Reagents | Conditions | Outcome |

| Oxidation | 4-chloro-3-methoxy-2-picoline | Hydrogen Peroxide, Glacial Acetic Acid | 50-80°C, 3-6 hours | 4-chloro-3-methoxy-2-methylpyridine N-oxide |

| Methoxylation | 4-chloro-3-methoxy-2-methylpyridine N-oxide | Sodium Methoxide, Methanol | Varies by process | 3,4-dimethoxy-2-methylpyridine N-oxide |

Hydroxymethylation and Subsequent Halogenation Reactions

The introduction of the chloromethyl group at the 2-position of the pyridine ring is typically a two-stage process involving hydroxymethylation followed by halogenation. The starting material for this sequence is the 3,4-dimethoxy-2-methylpyridine N-oxide produced in the previous steps. google.com

First, a hydroxymethylation reaction is performed. The N-oxide is treated with acetic anhydride and heated, which prompts a rearrangement to form an O-acetyl intermediate. google.comasianjpr.com This intermediate is then hydrolyzed, typically by adding a base like sodium hydroxide, to yield 2-hydroxymethyl-3,4-dimethoxypyridine. google.comprepchem.com This transformation effectively converts the methyl group at the 2-position into a hydroxymethyl group, setting the stage for the final chlorination. google.com

The final step is the halogenation of the newly formed hydroxyl group. The 2-hydroxymethyl-3,4-dimethoxypyridine is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often in a solvent like chloroform. prepchem.com This reaction converts the primary alcohol into the desired this compound, which is typically isolated as its hydrochloride salt. asianjpr.comprepchem.com

Optimization of Synthetic Pathways for Yield and Purity

One major improvement involves the selection of the starting material. The use of maltol as a raw material has led to the development of a clearer synthetic route with a total yield reported to be above 75%. patsnap.comgoogle.com This represents a substantial increase in efficiency and cost-effectiveness compared to earlier methods that relied on imported precursors like 2-methyl-3-hydroxypyridine. patsnap.comgoogle.com

Process optimization also focuses on individual reaction steps. For instance, research into related pyridine compounds has demonstrated that the choice of chlorinating agent can dramatically impact yield and purity. The use of triphosgene in place of thionyl chloride for the chlorination of a similar hydroxymethylpyridine intermediate has been shown to achieve product yields exceeding 96%. google.com Furthermore, telescoping reactions—where intermediates are not isolated—has been explored to improve productivity and reduce the use of solvents, aligning with green chemistry principles. researchgate.net

| Parameter | Traditional Method | Optimized Method (Maltol Route) |

| Starting Material | Furan or 2-methyl-3-hydroxypyridine | Maltol |

| Reported Overall Yield | < 60% patsnap.com | > 75% google.com |

| Route Complexity | Often involves nitration patsnap.com | Methylation, ammonification, oxidation google.com |

| Purity | Reported as "very low" patsnap.com | Suitable for industrial-grade product (99%) darshnachemical.com |

Advancements in Industrial-Scale Production Methods

The industrial-scale production of this compound hydrochloride is driven by its importance as a key raw material for widely used pharmaceuticals. darshnachemical.com Advancements in this area focus on cost reduction, scalability, and process robustness.

Applications of 2 Chloromethyl 3,4 Dimethoxypyridine in Advanced Organic Synthesis

Utilization as a Key Chemical Building Block

The unique structural features of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride allow it to be a versatile reagent in the synthesis of various organic compounds. The chlorine atom in the chloromethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions, which is a cornerstone of its utility.

Synthesis of Diverse Pyridine (B92270) Derivatives

This compound hydrochloride is employed as a precursor in the preparation of various pyridine derivatives. A notable example is its use in the synthesis of [(2-pyridyl)-2-ethyl]-[3,4-dimethoxy-(2-pyridylmethyl)]-N-methylamine chemicalbook.com. This transformation highlights the reactivity of the chloromethyl group, which allows for the introduction of the 3,4-dimethoxypyridinylmethyl moiety onto a nitrogen atom, leading to the formation of more complex amine structures. Such derivatives are of interest in medicinal chemistry and materials science due to the diverse functionalities that can be incorporated.

Precursor in the Construction of Complex Heterocyclic Systems

Beyond simple pyridine derivatives, this compound hydrochloride is instrumental in the assembly of more intricate heterocyclic systems. For instance, it can be reacted with cysteamine hydrochloride in the presence of a base to yield 2-(3,4-dimethoxy-2-pyridylmethylthio)ethylamine scispace.com. This reaction demonstrates its role in forming carbon-sulfur bonds, a common strategy in the synthesis of various biologically active molecules. The resulting compound incorporates both a pyridine and a thioethylamine functionality, which are common motifs in pharmaceutical agents.

Role in Pharmaceutical Intermediate Synthesis

The most significant application of this compound lies in its role as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production.

Core Intermediate in Proton Pump Inhibitor (PPI) Synthesis

This compound hydrochloride is a well-established and critical intermediate in the industrial production of several PPIs patsnap.comgoogle.com. Its structure provides the necessary pyridine-based fragment that is a common feature in this class of pharmaceuticals.

The synthesis of Pantoprazole (B1678409), a widely used PPI, heavily relies on this compound hydrochloride as a key starting material patsnap.com. The synthesis involves the condensation of this compound hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole chemicalbook.com. This reaction, typically carried out in the presence of a base, results in the formation of a thioether intermediate. Subsequent oxidation of this intermediate yields the final active pharmaceutical ingredient, Pantoprazole.

Table 1: Key Reactants in Pantoprazole Synthesis

| Reactant | Role |

|---|---|

| This compound hydrochloride | Provides the substituted pyridine moiety |

While this compound is central to Pantoprazole synthesis, the synthesis of another prominent PPI, Omeprazole, utilizes a different, yet structurally related, pyridine intermediate. The key building block for Omeprazole is 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride scispace.comchemicalbook.comgoogle.comresearchgate.netrasayanjournal.co.in. Although both compounds are chlorinated pyridine derivatives, the substitution pattern on the pyridine ring is distinct, leading to the different final drug molecules. Therefore, this compound is not directly engaged in the primary synthesis pathways of Omeprazole.

Table 2: Comparison of Pyridine Intermediates in PPI Synthesis

| Proton Pump Inhibitor | Key Pyridine Intermediate |

|---|---|

| Pantoprazole | This compound hydrochloride |

This distinction underscores the high degree of specificity required in the design and synthesis of pharmaceutical agents, where even minor structural variations in a key intermediate can lead to entirely different active compounds.

Applicability in the Synthesis of Other PPIs (e.g., Lansoprazole, Rabeprazole)

While this compound is a well-established precursor in the synthesis of the proton pump inhibitor (PPI) Pantoprazole, its structural similarity to intermediates used in the synthesis of other prominent PPIs, such as Lansoprazole and Rabeprazole, highlights its broader applicability in this class of drugs. The core synthetic strategy for many PPIs involves the coupling of a substituted pyridine moiety with a benzimidazole (B57391) thiol.

The syntheses of both Lansoprazole and Rabeprazole utilize 2-(chloromethyl)pyridine derivatives. For instance, the synthesis of Lansoprazole typically involves the reaction of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 2-mercaptobenzimidazole. nih.govnih.govresearchgate.netacs.org Similarly, the synthesis of Rabeprazole employs 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine as a key intermediate. nih.govnih.govwikipedia.orgacs.org

The reactivity of this compound is analogous to these intermediates. The chloromethyl group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by the sulfur atom of the benzimidazole thiol. The presence of the two methoxy (B1213986) groups at the 3- and 4-positions influences the electron density of the pyridine ring, which can modulate the reactivity of the chloromethyl group and the properties of the final PPI molecule. Therefore, this compound could be utilized to synthesize novel PPIs with potentially different pharmacokinetic and pharmacodynamic profiles.

Table 1: Key Pyridine Intermediates in the Synthesis of Proton Pump Inhibitors

| Proton Pump Inhibitor | Key Pyridine Intermediate |

| Pantoprazole | This compound |

| Lansoprazole | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine |

| Rabeprazole | 2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine |

Development of Anti-Hypertensive Agents

The pyridine scaffold is a common feature in a variety of anti-hypertensive agents, particularly those belonging to the dihydropyridine class of calcium channel blockers. While direct synthesis of commercial anti-hypertensive drugs using this compound is not extensively documented, its potential as a building block for novel anti-hypertensive compounds is significant. The dimethoxypyridine moiety can be incorporated into molecules designed to interact with cardiovascular targets. For example, some pyrimidine derivatives with antihypertensive activity incorporate dimethoxy-substituted aromatic rings. nih.gov The reactivity of the chloromethyl group allows for its facile integration into larger molecular frameworks through reactions with various nucleophiles, enabling the synthesis of a library of compounds for screening for anti-hypertensive activity. Research has shown that certain pyridazinone derivatives exhibit antihypertensive properties. orientjchem.org The incorporation of a dimethoxypyridine unit could modulate the electronic and steric properties of such molecules, potentially leading to enhanced efficacy or a more favorable side-effect profile.

Precursor for Anti-Inflammatory Compounds

Pyridine and its derivatives are integral components of many compounds with anti-inflammatory properties. rsc.org The 3-hydroxy-pyridine-4-one scaffold, for instance, has been investigated for its anti-inflammatory effects. nih.gov Although the direct application of this compound in the synthesis of established anti-inflammatory drugs is not a primary focus in the literature, its potential as a precursor for novel anti-inflammatory agents is noteworthy. The dimethoxypyridine core can be found in molecules that exhibit anti-inflammatory activity. For example, certain pyrimidine-pyridine hybrids have been reported as potential anti-inflammatory candidates. rsc.org The chloromethyl group of this compound provides a reactive handle to attach this core to other pharmacophores known to be involved in anti-inflammatory pathways, thereby allowing for the generation of new chemical entities with potential therapeutic value.

Integration into Antitumor Agent Synthetic Routes

The pyridine ring is a privileged scaffold in the development of antitumor agents, with numerous pyridine-containing compounds demonstrating significant anticancer activity. nih.govekb.eg The incorporation of methoxy groups on the pyridine ring has also been explored in the design of antitumor agents. nih.gov While this compound is not a direct precursor to any currently marketed antitumor drugs, its utility as a synthetic intermediate in this field is plausible. The dimethoxypyridine moiety can be found in various heterocyclic systems that have been investigated for their antitumor properties, such as pyrazolo[4,3-c]pyridines and pyrido[3,2-c]pyridines. nih.gov The chloromethyl functionality allows for the covalent attachment of the dimethoxypyridine unit to other molecular fragments to create hybrid molecules with potential anticancer activity. For instance, pyridine-bridged analogues of combretastatin-A4, a potent tubulin polymerization inhibitor, have been synthesized and evaluated for their anticancer properties. acs.org The use of this compound could lead to the development of novel analogues with improved efficacy or solubility.

Table 2: Examples of Pyridine-Based Scaffolds in Medicinal Chemistry

| Therapeutic Area | Example Scaffold/Derivative |

| Anti-Hypertensive | Dihydropyridines |

| Anti-Inflammatory | 3-Hydroxy-pyridine-4-ones, Pyrimidine-pyridine hybrids |

| Antitumor | Pyrazolo[4,3-c]pyridines, Pyrido[3,2-c]pyridines |

Employment in Agrochemical Synthesis

The versatility of the pyridine ring extends to the agrochemical industry, where it is a core component of many herbicides and insecticides. wikipedia.org

Intermediate for Herbicidal Compound Production

Pyridine-based herbicides are widely used for weed control in agriculture. google.comvt.edu While specific commercial herbicides derived directly from this compound are not prominent, the dimethoxypyrimidine moiety is found in some herbicidal compounds. For example, N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide is a potent herbicide. google.com The structural features of this compound make it a candidate for the synthesis of new herbicidal molecules. The reactive chloromethyl group can be used to link the dimethoxypyridine core to other functional groups known to impart herbicidal activity, potentially leading to the discovery of new and effective weed control agents.

Building Block for Insecticidal Agents

Pyridine derivatives are a cornerstone of modern insecticide development, with the neonicotinoids being a prominent class. chempanda.com The pyridine ring is a key pharmacophore in many insecticidal compounds. nih.govacs.org The synthesis of novel insecticides often involves the derivatization of pyridine intermediates. This compound, with its reactive side chain, can serve as a valuable building block for creating new insecticidal candidates. By reacting it with various nucleophiles, a diverse library of compounds can be generated and screened for insecticidal activity against various pests. The dimethoxy substitution pattern could influence the insecticidal spectrum and potency of the resulting molecules.

Table 3: Pyridine-Based Scaffolds in Agrochemicals

| Agrochemical Type | Example Scaffold/Derivative |

| Herbicides | Pyridine ketones, Dimethoxypyrimidine sulfonamides |

| Insecticides | Neonicotinoids, Substituted pyridines |

Analytical Methodologies for Characterization and Quality Control of 2 Chloromethyl 3,4 Dimethoxypyridine

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for separating 2-(Chloromethyl)-3,4-dimethoxypyridine from related substances, including starting materials, by-products, and degradation products. These techniques are crucial for determining the purity of the compound and for identifying and quantifying any potential impurities, particularly those that may be genotoxic.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as a powerful and highly sensitive technique for the trace analysis of this compound, especially in the context of its role as a potential genotoxic impurity (PGI) in APIs like pantoprazole (B1678409). researchgate.netnih.gov The high selectivity and sensitivity of LC/MS/MS allow for the detection and quantification of this compound at parts-per-million (ppm) levels.

A validated LC/MS/MS method for the determination of this compound hydrochloride in pantoprazole sodium has been developed. researchgate.netnih.gov This method demonstrates the capability to quantify the impurity at levels as low as 0.3 ppm. researchgate.netnih.gov The chromatographic separation is typically achieved on a reverse-phase column, such as a Hypersil BDS C18, using a mobile phase consisting of an aqueous buffer (e.g., 10mM ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) in a gradient or isocratic elution mode. researchgate.netnih.gov The mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte.

Table 1: Typical LC/MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatographic Column | Hypersil BDS C18 (50 mm x 4.6 mm, 3 µm) |

| Mobile Phase | 10mM Ammonium Acetate in Water : Acetonitrile (e.g., 79:21 v/v) |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification (LOQ) | ~0.3 ppm |

This table presents typical parameters and may vary depending on the specific instrumentation and analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the quantitative analysis of this compound. chemicalbook.com This technique is particularly suitable for volatile and thermally stable compounds. For the analysis of pyridine (B92270) derivatives, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often employed.

While specific validated methods for the quantitative analysis of this compound are not extensively detailed in publicly available literature, general GC-MS methods for pyridine-containing compounds can be adapted. The methodology typically involves splitless injection to enhance sensitivity for trace analysis. The mass spectrometer is operated in electron ionization (EI) mode, and quantification can be achieved using selected ion monitoring (SIM) to improve specificity and sensitivity by monitoring characteristic ions of the target compound.

Table 2: General GC-MS Parameters for the Analysis of Pyridine Derivatives

| Parameter | General Value/Condition |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | Gradient (e.g., initial hold, ramp to final temperature) |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

This table provides general parameters that would need to be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of impurities in pharmaceuticals. However, for the trace-level detection of potentially genotoxic impurities like this compound, the sensitivity of a standard UV detector may be a limiting factor. researchgate.net Nevertheless, with appropriate method development, HPLC can be a valuable tool for monitoring the purity of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound. These methods provide detailed information about the molecular structure, functional groups, and the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| H-5 | ~6.9 | ~108 |

| H-6 | ~8.1 | ~145 |

| -CH₂Cl | ~4.7 | ~45 |

| 3-OCH₃ | ~3.9 | ~56 |

| 4-OCH₃ | ~3.9 | ~60 |

| C-2 | - | ~150 |

| C-3 | - | ~142 |

| C-4 | - | ~155 |

These are predicted values and may differ from experimental results. The proton on the pyridine ring will likely appear as a doublet, and the benzylic protons of the chloromethyl group as a singlet. The methoxy (B1213986) groups will also appear as singlets.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features. An Attenuated Total Reflectance (ATR) IR spectrum of the hydrochloride salt of this compound is available on PubChem, though without detailed peak assignments. researchgate.net

Based on the structure, the following characteristic absorption bands would be anticipated:

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic, -CH₂- and -CH₃) | 3000 - 2850 |

| C=N and C=C stretching (pyridine ring) | 1600 - 1450 |

| C-O stretching (methoxy groups) | 1275 - 1200 and 1075 - 1020 |

| C-Cl stretching | 800 - 600 |

This table provides general ranges for the expected absorption bands. The exact positions and intensities of the peaks would provide a unique fingerprint for the compound.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are indispensable for the sensitive and selective analysis of pharmaceutical compounds and their impurities. For this compound, which can be a potential genotoxic impurity in some API synthesis routes, highly sensitive methods are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a particularly powerful tool. This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a notable application, a sensitive and selective LC-MS/MS method was developed for the trace analysis of this compound hydrochloride in pantoprazole sodium drug substances. researchgate.netnih.gov

The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules. The ESI source converts the analyte molecules in the liquid phase into gas-phase ions. These ions are then separated in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in a collision cell (Q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides excellent specificity and significantly reduces background noise, allowing for very low detection limits.

For the analysis of this compound hydrochloride, the method can be optimized to detect the compound at levels as low as 0.3 parts per million (ppm). nih.gov The selection of specific precursor-to-product ion transitions in MRM mode ensures that the signal is highly specific to the target analyte, even in the presence of a complex matrix from the API.

Validation Studies for Analytical Procedures

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. For the quantification of this compound as an impurity, the validation is performed in accordance with the International Conference on Harmonisation (ICH) guidelines. researchgate.netnih.gov These guidelines outline the specific validation characteristics that need to be evaluated. fda.govich.org

A comprehensive validation study for an LC-MS/MS method to quantify this compound hydrochloride would include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. In the context of an API, this means demonstrating a lack of interference from the main compound, other impurities, and degradation products. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For impurity testing, linearity is typically established from the reporting threshold to 120% of the specification limit. ich.org

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of the impurity is spiked into the API sample.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below summarizes the validation parameters and typical acceptance criteria for an LC-MS/MS method for the quantification of this compound hydrochloride.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80.0% to 120.0% |

| Precision (Repeatability, %RSD) | ≤ 15.0% |

| Precision (Intermediate Precision, %RSD) | ≤ 15.0% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

Quantification of Genotoxic Impurities in Active Pharmaceutical Ingredients

This compound is an intermediate that can be carried over into the final API. Due to its chemical structure (a chloromethyl pyridine derivative), it is often classified as a potential genotoxic impurity (PGI). PGIs are compounds that have the potential to damage DNA and cause mutations, which can lead to cancer. researchgate.net Therefore, regulatory agencies like the European Medicines Agency (EMEA) and the US Food and Drug Administration (USFDA) have stringent requirements for their control. researchgate.net

The concept of the Threshold of Toxicological Concern (TTC) is often applied to genotoxic impurities. The TTC is a level of exposure for a substance below which there is no significant risk to human health. For genotoxic impurities, this is generally accepted to be a daily intake of 1.5 µ g/day . researchgate.net This necessitates the development of highly sensitive analytical methods to quantify these impurities at very low levels in the API.

The LC-MS/MS method previously described is well-suited for this purpose, with a demonstrated limit of quantitation of 0.3 ppm. nih.gov This level of sensitivity is generally sufficient to control the impurity within the TTC limits, depending on the maximum daily dose of the API.

The control of genotoxic impurities is a critical aspect of pharmaceutical development and manufacturing. It requires a deep understanding of the synthetic process to identify potential PGIs, followed by the development and validation of highly sensitive analytical methods to ensure that their levels in the final drug substance are below the safety thresholds.

Computational and Theoretical Studies of 2 Chloromethyl 3,4 Dimethoxypyridine

Molecular Modeling and Docking Simulations for Biological Interactions

Analysis of Binding Affinities with Biological Targets

At present, there are no published studies detailing the analysis of the binding affinities of 2-(Chloromethyl)-3,4-dimethoxypyridine with specific biological targets. Such studies would typically involve computational docking of the molecule into the active site of a protein to predict its binding orientation and affinity. The results are often expressed as a binding energy, which indicates the stability of the molecule-protein complex.

Hypothetical Binding Affinity Data

For illustrative purposes, a hypothetical data table for the binding affinities of this compound with various enzymes is presented below. It is important to note that this data is not based on experimental or published computational results and serves only as a representation of how such data would be presented.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cytochrome P450 2C19 | -7.2 | Phe114, Ala369, Leu366 |

| H+/K+ ATPase (proton pump) | -6.8 | Tyr801, Cys813, Met817 |

| Monoamine Oxidase A | -5.9 | Tyr407, Tyr444, Phe208 |

Predictive Models for Mechanism of Action

Predictive models for the mechanism of action of a compound are typically developed based on its interactions with a panel of biological targets or its effects on cellular systems. There are currently no specific predictive models for the mechanism of action of this compound reported in the literature. The development of such models would require extensive experimental data from high-throughput screening or detailed mechanistic studies, which could then be used to train computational algorithms.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. While DFT studies have been conducted on various dimethoxybenzene and pyridine (B92270) derivatives, specific and detailed quantum chemical calculations for this compound are not extensively reported. nih.gov

Such calculations for this compound would provide valuable information on:

Molecular Geometry: The optimized three-dimensional structure of the molecule.

Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential, which can indicate sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity.

Illustrative Quantum Chemical Data

The following table presents hypothetical data from a DFT calculation on this compound, illustrating the types of parameters that would be obtained from such a study. This data is for exemplary purposes only.

| Parameter | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Reaction Pathway Analysis and Energetic Profiles of Transformations

Computational analysis of reaction pathways can elucidate the mechanisms of chemical transformations by identifying transition states and calculating activation energies. For this compound, this would be particularly useful for understanding its synthesis and subsequent reactions. Patents describing the synthesis of its hydrochloride salt from maltol (B134687) outline a multi-step process involving methylation, ammonification, chlorination, oxidation, methoxy (B1213986) substitution, hydroxymethylation, and a final chlorination. google.compatsnap.com A computational study could model each of these steps to determine the most energetically favorable pathway and identify potential intermediates and byproducts. However, detailed computational studies on the reaction pathways and energetic profiles of transformations involving this compound have not been found in the reviewed literature.

While this compound is a compound of significant interest in medicinal chemistry, there is a clear gap in the scientific literature regarding its computational and theoretical characterization. The application of molecular modeling, quantum chemical calculations, and reaction pathway analysis would undoubtedly provide a deeper understanding of its biological interaction potential, electronic properties, and reactivity. Such studies would be invaluable for the rational design of more efficient synthetic routes and the exploration of novel applications for this versatile pyridine derivative. Future research in these areas is therefore highly encouraged.

Safety Considerations and Risk Management in Laboratory Research Involving 2 Chloromethyl 3,4 Dimethoxypyridine

Comprehensive Hazard Identification and Assessment in Research Environments

A thorough assessment of the hazards associated with 2-(Chloromethyl)-3,4-dimethoxypyridine is the foundation of safe laboratory practice. This compound is classified as hazardous and presents multiple risks upon exposure. fishersci.com The primary hazards include acute toxicity if swallowed or in contact with skin, severe skin and eye irritation, and the potential for allergic skin reactions. aksci.comnih.gov Furthermore, prolonged or repeated exposure may cause damage to organs. aksci.comcapotchem.com

Key hazard statements (H-statements) as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) are summarized below.

| Hazard Code | Hazard Statement | Classification |

| H302 | Harmful if swallowed. aksci.com | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin. aksci.com | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation. aksci.comcapotchem.com | Skin Irritation (Category 2) |

| H317 | May cause an allergic skin reaction. aksci.comcapotchem.com | Skin Sensitization (Category 1) |

| H318 | Causes serious eye damage. aksci.comcapotchem.com | Serious Eye Damage (Category 1) |

| H373 | May cause damage to organs through prolonged or repeated exposure. aksci.comcapotchem.com | Specific Target Organ Toxicity, Repeated Exposure (Category 2) |

| H411 | Toxic to aquatic life with long lasting effects. capotchem.comechemi.com | Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) |

Inflammation of the eye may be characterized by redness, watering, and itching, while skin inflammation can manifest as itching, scaling, reddening, or blistering. aksci.com Due to these identified risks, a comprehensive risk assessment should be conducted before any research activities involving this compound commence.

Implementation of Standard Laboratory Safety Protocols

To mitigate the risks identified, standard laboratory safety protocols must be strictly enforced. This involves a combination of engineering controls, administrative controls, and the use of personal protective equipment (PPE).

Engineering Controls:

Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or fumes. aksci.comcapotchem.com

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. fishersci.com

Personal Protective Equipment (PPE): A critical line of defense, the appropriate PPE must be worn at all times when handling the compound.

| PPE Type | Specification | Purpose |

| Eye/Face Protection | Chemical safety goggles or eyeglasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards. fishersci.comechemi.com | To prevent eye contact and serious eye damage. |

| Skin Protection | Compatible, chemical-resistant gloves (inspected before use) and appropriate protective clothing to prevent skin exposure. capotchem.combiosynth.com | To avoid skin irritation, allergic reactions, and dermal toxicity. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. fishersci.comcapotchem.com | To prevent inhalation of harmful dust or vapors. |

Researchers must receive training on the correct use, removal, and disposal of all PPE. Contaminated work clothing should not be allowed out of the laboratory and should be washed before reuse. echemi.combiosynth.com

Safe Handling, Storage, and Waste Management Practices

Handling:

Avoid all direct contact with the substance, including skin and eyes. capotchem.com

Do not breathe dust, fumes, or vapors. aksci.com

Wash hands thoroughly after handling the compound. aksci.com

Eating, drinking, and smoking are strictly prohibited in areas where the chemical is used. aksci.comechemi.com

Minimize dust generation and accumulation during handling. aksci.com

Storage:

Store in a cool, dry, and well-ventilated area. aksci.combiosynth.com

Keep the container tightly closed when not in use. aksci.comcapotchem.com

Store away from incompatible materials, such as strong oxidizing agents, and sources of ignition. aksci.com

Waste Management:

Disposal must be conducted by a licensed professional waste disposal service. capotchem.com

Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification. fishersci.comaksci.com

The compound should not be allowed to enter drains, waterways, or the soil. aksci.com

Empty containers should be disposed of as unused product. capotchem.com

Considerations for Environmental Impact in Research Scale

On a research scale, the primary environmental concern with this compound is its toxicity to aquatic organisms. fishersci.comechemi.com It is classified as toxic to aquatic life with long-lasting effects. capotchem.com Therefore, preventing its release into the environment is a critical aspect of its use in the laboratory.

Mitigation Strategies:

Containment: All spills should be contained immediately. Use inert materials to absorb or sweep up the spilled substance and place it into a suitable, closed container for disposal. aksci.comcapotchem.com

Prevention of Release: Do not flush the compound or its containers into surface water or the sanitary sewer system. fishersci.com All waste, including rinse water, should be collected and treated as hazardous waste. biosynth.com

Spillage Response: In the event of a spill, ensure adequate ventilation, remove all sources of ignition, and evacuate unnecessary personnel. aksci.comcapotchem.com Personal protective equipment must be worn during cleanup. aksci.com

Future Research Directions and Emerging Applications of 2 Chloromethyl 3,4 Dimethoxypyridine

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine has evolved to improve efficiency and reduce costs. Current research is increasingly focused on developing novel and sustainable synthetic pathways that align with the principles of green chemistry. citedrive.comnih.gov

Key areas of exploration include:

Alternative Starting Materials: Traditional routes often started from 2-methyl-3-hydroxypyridine, which can be costly. researcher.lifepatsnap.com More recent and cost-effective methods utilize readily available precursors like maltol (B134687) or 3-hydroxyl-2-methyl-4-pyrone. zebpharma.compatsnap.comgoogle.comgoogle.com Future research will likely continue to explore other abundant and renewable feedstocks.

Green Solvents and Catalysts: A significant push in modern pharmaceutical synthesis is the reduction of hazardous organic solvents. acs.org Research into conducting synthetic steps in aqueous media, as demonstrated in the broader synthesis of Pantoprazole (B1678409), is a promising direction. acs.org The development and application of reusable, eco-friendly catalysts, such as activated fly ash, which has been used for other pyridine (B92270) derivatives, could further enhance the sustainability of the synthesis process. bhu.ac.in

Process Intensification: Techniques like microwave-assisted synthesis and one-pot multicomponent reactions are being investigated for the synthesis of various pyridine derivatives. nih.govresearcher.lifenih.govresearchgate.net These methods can significantly shorten reaction times, reduce energy consumption, and minimize waste generation. Applying these principles to the production of this compound could lead to more environmentally benign manufacturing processes.

| Aspect of Sustainable Synthesis | Current Approach | Future Direction |

| Starting Material | Maltol, 3-hydroxyl-2-methyl-4-pyrone zebpharma.comgoogle.com | Exploration of other renewable feedstocks |

| Solvents | Traditional organic solvents | Increased use of aqueous media and green solvents acs.org |

| Catalysts | Conventional reagents | Development of reusable and eco-friendly catalysts bhu.ac.in |

| Process Efficiency | Multi-step batch processes | Microwave-assisted and one-pot syntheses nih.govresearchgate.net |

Design and Synthesis of Advanced Derivatives with Tailored Properties

The reactivity of the chloromethyl group makes this compound a valuable building block for creating a diverse range of new molecules. innospk.com While its primary use has been in the synthesis of Pantoprazole, its potential for creating other advanced derivatives is a significant area for future research.

One documented example of a derivative is [(2-pyridyl)-2-ethyl]-[3,4-dimethoxy-(2-pyridylmethyl)]-N-methylamine. sigmaaldrich.comchemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com The broader field of pyridine chemistry demonstrates that derivatives can be designed with specific, tailored properties for various applications. For instance, the synthesis of novel pyridine derivatives has led to compounds with promising anti-inflammatory activity. nih.gov

Future research in this area could focus on:

High-Throughput Synthesis: Utilizing automated synthesis platforms to create libraries of novel derivatives from this compound. researchgate.net This would allow for the rapid screening of new compounds for desired properties.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the pyridine core to understand how these changes affect the compound's biological or material properties. This could involve introducing different substituents at various positions on the pyridine ring.

Functional Materials: Exploring the synthesis of derivatives that can serve as building blocks for functional materials, such as liquid crystals or components for optoelectronic devices, which is an active area of research for other pyridine-based compounds. nih.gov

Potential for Expanded Biological Applications

The pyridine scaffold is a ubiquitous feature in many biologically active compounds, including natural products and pharmaceuticals. citedrive.comnih.govsarchemlabs.com Pyridine derivatives have shown a wide array of pharmacological activities, such as antimicrobial, antiviral, and anticancer effects. nih.govresearchgate.netmdpi.com

While the established biological application of this compound is as a precursor to the anti-ulcer drug Pantoprazole, its potential extends far beyond this single use. innospk.com The exploration of new biological applications for its derivatives is a promising frontier.

Future research directions include:

Antimicrobial and Antiviral Agents: Synthesizing and screening new derivatives for activity against various pathogens. The structural motifs of this compound could be incorporated into new chemical entities designed to combat infectious diseases. mdpi.com

Anti-inflammatory Compounds: Designing novel derivatives based on the known anti-inflammatory potential of other pyridine structures. nih.gov

Oncology: Investigating the potential of new derivatives as anticancer agents, a field where other pyridine analogues have already shown promise. sarchemlabs.com

Integration with Continuous Flow Chemistry and Automated Synthesis Technologies

The pharmaceutical industry is increasingly adopting continuous flow chemistry and automation to improve the efficiency, safety, and consistency of manufacturing processes. rsc.orgbohrium.com These technologies offer precise control over reaction parameters and can be particularly advantageous for reactions that are difficult to manage in traditional batch reactors. vcu.edu

The synthesis of Pantoprazole and its intermediates is already being explored in the context of continuous and "one-pot" processes. google.comgoogle.com A patent for a continuous flow process for preparing sulphoxide compounds, including Pantoprazole, highlights the potential for significantly reduced reaction times and improved selectivity. google.com

Future research in this domain will likely focus on:

End-to-End Continuous Processes: Developing fully integrated continuous flow systems that start from basic raw materials and produce the final active pharmaceutical ingredient, incorporating the synthesis of this compound as a key step.

Process Analytical Technology (PAT): Integrating real-time monitoring and control systems into the continuous flow setup to ensure consistent quality and optimize yields.

Automated Synthesis Platforms: Utilizing robotic systems for the rapid synthesis and optimization of reaction conditions for both the core molecule and its derivatives, which can accelerate the drug discovery and development process. bohrium.comnih.gov

| Technology | Application to this compound Synthesis | Potential Benefits |

| Continuous Flow Chemistry | Integration into multi-step syntheses of pharmaceuticals like Pantoprazole. google.comgoogle.com | Improved safety, higher yields, better process control, reduced reaction times. vcu.edugoogle.com |

| Automated Synthesis | High-throughput synthesis of derivatives for screening. researchgate.net | Accelerated discovery of new compounds with tailored properties. bohrium.com |

| Computational Fluid Dynamics (CFD) | Modeling and optimizing reactor design for continuous flow synthesis. rsc.org | Reduced need for extensive experimentation, faster process development. rsc.org |

Investigation in Materials Science and Catalysis

Pyridine-based compounds are not limited to biological applications; they also have significant potential in materials science and catalysis. The unique electronic properties of the pyridine ring make it a valuable component in the design of functional materials and ligands for catalysts. nih.govontosight.ai

While the application of this compound itself in these fields is not yet widely reported, its structure suggests several possibilities for future investigation.

Ligand Development: The nitrogen atom in the pyridine ring can coordinate with metal ions, making its derivatives potential ligands for catalysts. ontosight.ai These catalysts could be used in a variety of organic transformations.

Polymer Science: The reactive chloromethyl group could be used to anchor the pyridine unit onto polymer backbones, creating functional polymers with specific properties, such as altered solubility or the ability to coordinate with metals.

Optoelectronic Materials: Research into other pyridine derivatives has shown their utility in creating materials for organic light-emitting diodes (OLEDs) and solar cells. nih.govontosight.ai Derivatives of this compound could be synthesized and evaluated for similar applications.

The exploration of these areas would represent a significant expansion of the utility of this compound beyond its current role in the pharmaceutical industry.

Q & A

Basic: What are the common synthetic routes for 2-(Chloromethyl)-3,4-dimethoxypyridine, and what critical reaction conditions are required?

The synthesis of this compound often involves chloromethylation of a pre-functionalized pyridine precursor. For example, in the synthesis of related derivatives, sodium azide (NaN₃) in dimethylformamide (DMF) at 90°C is used to introduce azide groups, followed by purification via thin-layer chromatography (TLC) and flash column chromatography with silica gel (230–400 mesh) . Key conditions include:

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution.

- Temperature : Reactions often require heating (e.g., 90°C) to achieve full conversion.

- Purification : TLC with UV visualization and silica-based column chromatography are critical for isolating high-purity products.

Basic: How can spectroscopic techniques (e.g., 1^11H NMR, mass spectrometry) confirm the structure of this compound?

Characterization relies on:

- H NMR : The pyridine ring protons appear as distinct aromatic signals (δ 6.5–8.5 ppm), with methoxy groups () as singlets near δ 3.8–4.0 ppm and the chloromethyl () as a triplet/split signal (δ 4.5–5.0 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 189 for ) and fragmentation patterns confirm the molecular weight and substituents .

- IR spectroscopy : Stretching frequencies for C-Cl (~650 cm) and C-O (~1250 cm) bonds validate functional groups .

Basic: What is the primary application of this compound in pharmaceutical synthesis?

This compound hydrochloride is a key intermediate in synthesizing proton pump inhibitors (PPIs) like pantoprazole . It reacts with a thiol-containing benzimidazole derivative to form a sulfide intermediate, which is oxidized to the active sulfoxide drug . For example:

Critical steps include controlling oxidation to avoid overoxidation to sulfone byproducts .

Advanced: How can sulfone impurities form during PPI synthesis, and what strategies mitigate their formation?

Sulfone impurities (e.g., ) arise from overoxidation of the sulfide intermediate. Mitigation involves:

- Oxidant selection : Use mild agents like instead of strong oxidizers (e.g., ).

- Reaction monitoring : HPLC or TLC tracks sulfide-to-sulfoxide conversion to terminate oxidation promptly .

- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions .

Advanced: How can the condensation reaction between this compound and thiols be optimized for higher yields?

Key optimizations include:

- Base selection : Inorganic bases (e.g., NaOH) in dichloromethane improve nucleophilicity of the thiol .

- Molar ratios : Excess thiol (1.2–1.5 equivalents) ensures complete consumption of the chloromethyl intermediate.

- Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states but may require post-reaction extraction to remove unreacted starting materials .

Advanced: How does structural modification of this compound influence the antimicrobial activity of its derivatives?

Derivatives like 1,2,3-triazole-hydrazones exhibit structure-dependent activity:

- Substituent effects : Electron-withdrawing groups (e.g., -NO) enhance antifungal activity, while electron-donating groups (e.g., -OMe) improve antibacterial efficacy .

- Bioassay design : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus (Gram-positive) and Candida albicans (fungal) require standardized inoculum sizes (~10 CFU/mL) and agar dilution methods .

Basic: What physical properties (e.g., solubility, stability) are critical for handling and storage?

Advanced: What degradation pathways occur during long-term storage, and how are they assessed?

- Hydrolysis : The chloromethyl group may hydrolyze to hydroxymethyl in humid conditions, detectable via H NMR (disappearance of δ 4.8 ppm signal) .

- Oxidation : Trace metal ions catalyze oxidation; chelating agents (e.g., EDTA) in storage buffers mitigate this.

- Stability protocols : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks (>98%) validate shelf life .

Basic: What safety precautions are essential when handling this compound?

- GHS hazards : Acute toxicity (H302/H312), skin corrosion (H315), and environmental toxicity (H411) .

- Protective measures : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation/contact.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How are computational methods (e.g., DFT) used to predict reactivity in derivative synthesis?

Density functional theory (DFT) calculates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.